molecular formula C8H15N B117820 Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI) CAS No. 156473-11-9

Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)

Cat. No. B117820
M. Wt: 125.21 g/mol
InChI Key: AULUBMWNGZONOY-GJMOJQLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI) is a chemical compound that has been gaining attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a bicyclic amine that contains a seven-membered ring, and it has been found to have interesting pharmacological properties. In

Mechanism Of Action

The mechanism of action of Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI))-(9CI) is not fully understood, but it is believed to involve the inhibition of certain enzymes. This compound has been found to be a potent inhibitor of monoamine oxidase, which is an enzyme that is involved in the breakdown of neurotransmitters in the brain. By inhibiting this enzyme, Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI))-(9CI) may be able to increase the levels of neurotransmitters in the brain, which could have therapeutic benefits.

Biochemical And Physiological Effects

Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI))-(9CI) has been found to have a variety of biochemical and physiological effects. This compound has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. It has also been found to have antioxidant and anti-inflammatory properties, which could be beneficial for the treatment of a variety of diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI))-(9CI) in lab experiments is that it is relatively easy to synthesize and purify. This compound also has a high yield, which makes it cost-effective to produce. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI))-(9CI). One area of research could be focused on understanding the compound's mechanism of action in more detail. This could involve using advanced imaging techniques to visualize the compound's interactions with enzymes and other molecules. Another area of research could be focused on developing new derivatives of this compound that have improved pharmacological properties. This could involve modifying the structure of the compound to increase its potency or reduce its toxicity. Finally, future research could be focused on testing the compound in animal models to determine its efficacy in treating specific diseases.

Synthesis Methods

The synthesis of Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI))-(9CI) involves the reaction of 1,3-cyclohexadiene with methylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate imine, which is then reduced to the amine. The yield of this reaction is typically high, and the compound can be purified using standard techniques.

Scientific Research Applications

Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI))-(9CI) has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. This compound has been found to have interesting pharmacological properties, including its ability to act as a potent inhibitor of certain enzymes. It has also been found to have potential as a treatment for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

156473-11-9

Product Name

Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

(1R,2S,4S)-1-methylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C8H15N/c1-8-3-2-6(5-8)4-7(8)9/h6-7H,2-5,9H2,1H3/t6-,7+,8-/m1/s1

InChI Key

AULUBMWNGZONOY-GJMOJQLCSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1)C[C@@H]2N

SMILES

CC12CCC(C1)CC2N

Canonical SMILES

CC12CCC(C1)CC2N

synonyms

Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)- (9CI)

Origin of Product

United States

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